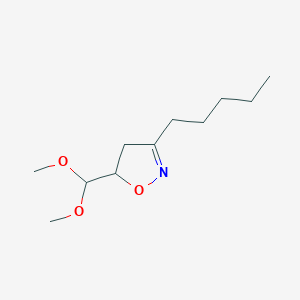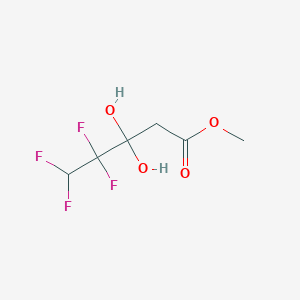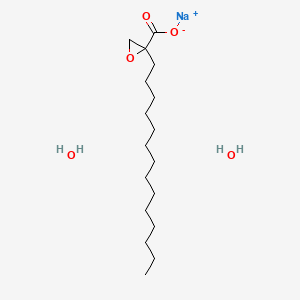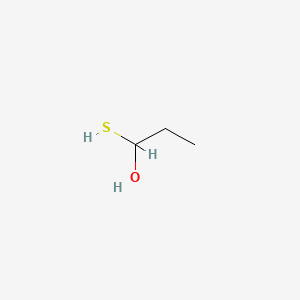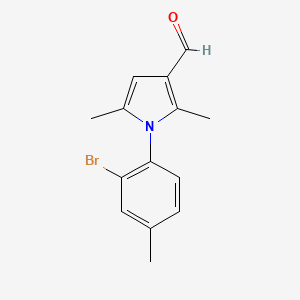
CID 18935943
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(4-methoxyphenyl)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a methoxyphenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro[(4-methoxyphenyl)methyl]silane can be synthesized through the reaction of 4-methoxybenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-Methoxybenzyl chloride+Silicon tetrachloride→Dichloro[(4-methoxyphenyl)methyl]silane+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of dichloro[(4-methoxyphenyl)methyl]silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Dichloro[(4-methoxyphenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
Dichloro[(4-methoxyphenyl)methyl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Mécanisme D'action
The mechanism of action of dichloro[(4-methoxyphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
- Dichloromethylphenylsilane
- Dichloromethylsilane
- Dichlorodimethylsilane
Comparison: Dichloro[(4-methoxyphenyl)methyl]silane is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization compared to other dichlorosilanes. This makes it particularly valuable in applications requiring specific chemical modifications.
Propriétés
Formule moléculaire |
C8H9Cl2OSi |
|---|---|
Poids moléculaire |
220.14 g/mol |
InChI |
InChI=1S/C8H9Cl2OSi/c1-11-8-4-2-7(3-5-8)6-12(9)10/h2-5H,6H2,1H3 |
Clé InChI |
DOPSFUWTHZKAHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


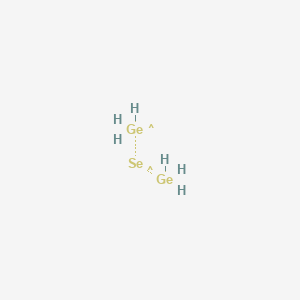
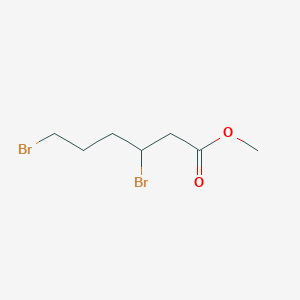
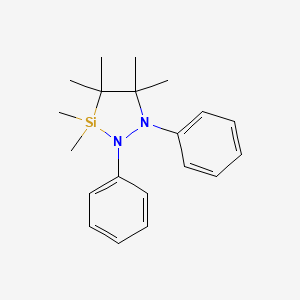
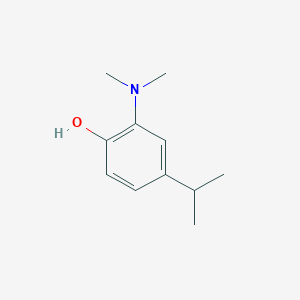

![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
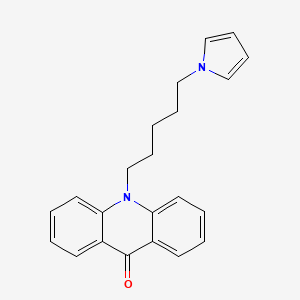
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
